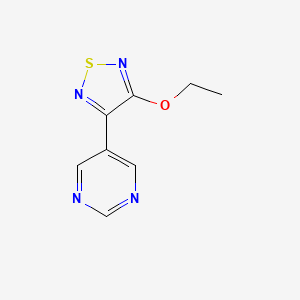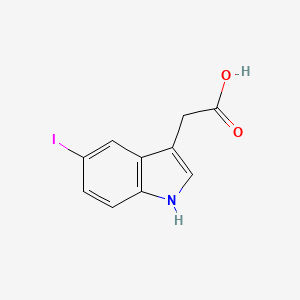
3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two benzylamino groups and two diphenylimidazolidine-2,4-dione moieties connected by a butane-1,4-diyl linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with butane-1,4-diyl dibromide to form the intermediate 1,4-bis(benzylamino)butane. This intermediate is then reacted with 5,5-diphenylimidazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The benzylamino and imidazolidine groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of 3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide
- 1,4-Butanediol bis(3-aminopropyl) ether
- 3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide .
Eigenschaften
CAS-Nummer |
21322-38-3 |
|---|---|
Molekularformel |
C48H44N6O4 |
Molekulargewicht |
768.9 g/mol |
IUPAC-Name |
3-[1,4-bis(benzylamino)-4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C48H44N6O4/c55-43-47(37-23-11-3-12-24-37,38-25-13-4-14-26-38)51-45(57)53(43)41(49-33-35-19-7-1-8-20-35)31-32-42(50-34-36-21-9-2-10-22-36)54-44(56)48(52-46(54)58,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30,41-42,49-50H,31-34H2,(H,51,57)(H,52,58) |
InChI-Schlüssel |
LNSQABMZMUSPAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(CCC(NCC2=CC=CC=C2)N3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)N6C(=O)C(NC6=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)




![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)


![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)



![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
